molecular formula C9H6ClFO2S2 B1304791 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 404964-34-7

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B1304791
CAS No.: 404964-34-7
M. Wt: 264.7 g/mol
InChI Key: ZPXXCKVUFYURAU-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (CAS 404964-34-7) is a high-value chemical intermediate with a molecular formula of C 9 H 6 ClFO 2 S 2 and a molecular weight of 264.72 g/mol . This compound is primarily used in research and development, particularly in medicinal chemistry, for the synthesis of novel sulfonamide-based molecules . Its core value lies in the reactivity of the sulfonyl chloride group, which serves as a versatile handle for constructing sulfonamides, sulfonate esters, and sulfonyl hydrazides, facilitating the exploration of new biologically active compounds. This intermediate has been specifically cited in patent literature for the preparation of sulfonamide derivatives, which are investigated for their potential as therapeutic agents . The benzothiophene core structure, functionalized with fluorine and methyl groups, contributes to unique electronic and steric properties, making it a valuable scaffold in drug discovery. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers can request specific batch documentation for their experimental records.

Properties

IUPAC Name

5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2S2/c1-5-7-4-6(11)2-3-8(7)14-9(5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXXCKVUFYURAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379112
Record name 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404964-34-7
Record name 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the benzothiophene ring. One common method is the chlorosulfonation of 5-Fluoro-3-methyl-1-benzothiophene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled conditions to avoid over-sulfonation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

    Sulfides: Formed by reduction.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H8ClFNO2S2C_9H_8ClFNO_2S_2, characterized by a benzothiophene core, a fluorine atom at the 5-position, and a sulfonyl chloride group at the 2-position. These structural features contribute to its reactivity and potential biological activities.

Medicinal Chemistry

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is primarily utilized in the synthesis of pharmaceutical agents due to its ability to serve as a building block for more complex molecules. The sulfonyl chloride group is particularly valuable for introducing sulfonamide functionalities into drug candidates.

Potential Therapeutic Applications:

  • Antibacterial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Research indicates that derivatives of this compound may inhibit bacterial folic acid synthesis, similar to traditional sulfonamides.
  • Anticancer Properties : Preliminary studies have shown that related benzothiophene compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Research

The compound has been investigated for its interactions with biological macromolecules, particularly as an enzyme inhibitor. Notable studies include:

  • Enzyme Inhibition : It has shown promise as an inhibitor of carbonic anhydrase, which plays a critical role in physiological processes such as respiration and acid-base balance .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of folic acid synthesis
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionTargeting carbonic anhydrase

Materials Science

In addition to its biological applications, this compound is explored in the development of advanced materials such as organic semiconductors and corrosion inhibitors. Its unique chemical structure allows for modifications that enhance material properties.

Case Study 1: Antibacterial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) values of various benzothiophene derivatives against common bacterial strains. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity.

Table 2: Antibacterial Activity Summary

Compound NameBacterial StrainMIC (µM)
5-Fluoro-3-methyl-1-benzothiopheneE. coliTBD
S. aureusTBD
Benzothiophene Derivative AMRSA0.20
Benzothiophene Derivative BS. TyphimuriumTBD

Case Study 2: Enzyme Interaction Studies

Research focused on the binding affinities of this compound with carbonic anhydrase revealed promising interactions that could lead to therapeutic developments targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules .

Comparison with Similar Compounds

Structural Analog: 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl Chloride

Key Differences :

  • Core Structure: Benzofuran (oxygen-containing heterocycle) vs. benzothiophene (sulfur-containing heterocycle).
  • Substituents : Chlorine (position 5) vs. fluorine. Fluorine’s higher electronegativity and smaller atomic radius influence electronic effects (e.g., stronger inductive electron-withdrawing effect) and steric interactions.
  • Molecular Weight : 265.12 g/mol (benzofuran analog) vs. 276.7 g/mol (target compound). The difference arises from sulfur’s atomic mass and fluorine’s substitution .

Physicochemical Properties :

Property Target Compound 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl Chloride
Molecular Weight (g/mol) 276.7 265.12
Reactivity Higher (thiophene + F) Moderate (furan + Cl)
Solubility Lower lipophilicity (F) Higher lipophilicity (Cl)

Applications : The benzofuran analog’s chlorine substituent may favor agrochemical applications due to increased stability, while the fluorine in the target compound could optimize pharmacokinetics in drug design .

Structural Analog: 5-Fluoro-2-methoxybenzenesulfonyl Chloride

Key Differences :

  • Core Structure: Benzene (non-heterocyclic) vs. benzothiophene. The absence of a heteroatom in benzene reduces electron-richness, diminishing reactivity in nucleophilic substitutions compared to benzothiophene .
  • Substituents : Methoxy (electron-donating via resonance) vs. methyl (electron-donating via induction). Methoxy groups enhance solubility in polar solvents but reduce stability under acidic conditions.

Physicochemical Properties :

Property Target Compound 5-Fluoro-2-methoxybenzenesulfonyl Chloride
Reactivity Higher (heterocycle + F) Lower (benzene + OMe)
Thermal Stability Moderate Lower (due to OMe hydrolysis sensitivity)

Applications : The benzene derivative’s methoxy group may suit applications requiring controlled reactivity, such as dyes, whereas the target compound’s heterocyclic core is preferable for bioactive molecule synthesis .

Functional Analog: 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran

Key Differences :

  • Functional Group: Sulfonyl (non-chlorinated) vs. sulfonyl chloride. The absence of chloride limits its utility in nucleophilic substitutions but enhances stability .
  • Synthesis : Synthesized via oxidation of sulfanyl precursors (e.g., using mCPBA), whereas sulfonyl chlorides typically derive from sulfonic acid chlorination .

Structural Insights :

  • The benzofuran analog’s crystal structure reveals planar rings and π-π stacking interactions (centroid separations: 3.6–3.8 Å), which stabilize solid-state packing. The target compound’s benzothiophene core may exhibit similar stacking but with altered dihedral angles due to sulfur’s larger atomic size .

Research Findings and Trends

  • Reactivity : Fluorine’s electronegativity in the target compound enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols to form sulfonamides or sulfonate esters.
  • Thermal Stability : Methyl groups in position 3 improve thermal stability compared to methoxy-substituted analogs, as evidenced by higher melting points in benzothiophene derivatives .
  • Toxicity : Sulfonyl chlorides generally require careful handling due to moisture sensitivity. Fluorinated variants may reduce toxicity compared to chlorinated analogs but require rigorous safety protocols .

Biological Activity

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound with potential biological applications, primarily due to its unique structural features and reactivity. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8ClFOS\text{C}_9\text{H}_8\text{ClFOS} and features a benzothiophene core with a sulfonyl chloride functional group. The presence of a fluorine atom at the 5-position and a methyl group at the 3-position enhances its reactivity, particularly in nucleophilic substitution reactions. The sulfonyl chloride group is known for its ability to react with various nucleophiles, which may lead to significant interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves multi-step processes that require careful control over reaction conditions to achieve high yields and purity. Common methods include the use of chlorination agents and specific reaction conditions tailored to maintain the integrity of the benzothiophene structure.

Potential Applications

Despite the lack of extensive research specifically targeting this compound, it can be inferred that its structural characteristics may allow for various biological activities:

  • Antimicrobial Activity : Compounds in the benzothiophene family have been explored for their antimicrobial properties. The sulfonyl chloride group may enhance interaction with bacterial enzymes or receptors, potentially leading to antimicrobial effects .
  • Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors. The ability of sulfonyl chlorides to modify amino acids in active sites suggests potential applications in drug design targeting specific enzymes.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Properties
5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonyl chlorideSimilar benzothiophene structurePotentially similar reactivity
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chlorideChlorine instead of fluorineDifferent reactivity profile
4-Methylbenzenesulfonyl chlorideNo thiophene ringLess complex structure
5-Methylbenzo[b]thiophene-2-sulfonamideAmide instead of chlorideDifferent functional group

The presence of fluorine in this compound distinguishes it from other compounds, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research indicates that derivatives within the benzothiophene class have shown promising results in various biological assays. For instance:

  • In Vitro Studies : Compounds similar to 5-Fluoro-3-methyl-1-benzothiophene have been evaluated for their antagonist effects on neurotransmitter receptors. Some derivatives exhibited high affinity for serotonin receptors (e.g., 5-HT2A), suggesting potential applications in neuropharmacology .
  • Antimicrobial Testing : Research into other benzothiophene derivatives has demonstrated significant antimicrobial activity against various bacterial strains, providing a framework for exploring similar activities in this compound .

Q & A

Q. What are the standard synthetic routes for preparing 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride?

Synthesis typically involves sulfonation of the benzothiophene core using chlorosulfonic acid, followed by chlorination with reagents like PCl₅ or SOCl₂. Key steps include controlling reaction temperature (<50°C) to prevent side reactions and using inert atmospheres to avoid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity.

Q. How is the compound characterized to confirm its structural identity?

Standard characterization combines nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, with DEPT-135 for quaternary carbon identification), infrared spectroscopy (IR) for sulfonyl chloride group confirmation (~1360 cm⁻¹ and 1175 cm⁻¹ S=O stretches), and high-resolution mass spectrometry (HRMS). X-ray crystallography, as applied to structurally similar sulfonyl compounds, provides definitive bond-length and angle data .

Q. What safety protocols are essential when handling this compound?

Due to its moisture sensitivity and reactivity:

  • Use anhydrous conditions and inert gas (N₂/Ar) for storage.
  • Employ fume hoods, nitrile gloves, and safety goggles.
  • Quench residual reagents with cold aqueous NaHCO₃ to mitigate exothermic reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected splitting in NMR) require advanced techniques:

  • 2D NMR (COSY, HSQC, HMBC) to assign overlapping proton environments.
  • Dynamic NMR experiments to probe rotational barriers in the sulfonyl group.
  • Single-crystal X-ray diffraction for unambiguous structural validation, leveraging methodologies from benzofuran sulfinyl derivatives .

Q. What experimental strategies optimize the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The electron-withdrawing fluorine substituent enhances electrophilicity at the sulfur center. To quantify this:

  • Compare reaction kinetics with non-fluorinated analogs using stopped-flow techniques.
  • Screen solvents (e.g., THF vs. DCM) to assess polarity effects on transition states.
  • Use DFT calculations to model charge distribution and predict regioselectivity.

Q. How can competing hydrolysis and sulfonamide formation be controlled during derivatization?

Apply Schotten-Baumann conditions (biphasic system with aqueous NaOH and organic solvent) to stabilize the sulfonyl chloride. Monitor pH (optimally 8–10) to suppress hydrolysis. For temperature-sensitive substrates, employ flow chemistry to maintain precise control over reaction parameters.

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between laboratories using the same protocol?

Common factors include:

  • Trace moisture in reagents/solvents, leading to hydrolysis.
  • Variations in chlorination efficiency (e.g., PCl₅ purity, reaction time).
  • Crystallization conditions affecting polymorph formation. Validate via controlled replication studies and Karl Fischer titration to quantify moisture.

Q. How should researchers interpret conflicting computational vs. experimental reactivity data?

Discrepancies often arise from solvation effects or incomplete basis sets in simulations. Address this by:

  • Incorporating implicit solvent models (e.g., PCM) in DFT calculations.
  • Comparing experimental activation energies (via Arrhenius plots) with computed values.
  • Revisiting crystal packing effects observed in X-ray data to refine computational inputs .

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